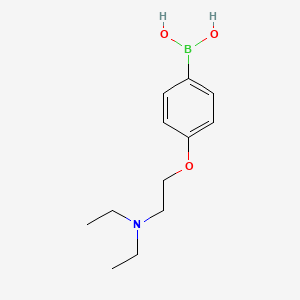
Acide 4-(2-(diéthylamino)éthoxy)phénylboronique
Vue d'ensemble
Description
“4-(2-(Diethylamino)ethoxy)phenylboronic acid” is a chemical compound with the molecular formula C12H20BNO3. It is used as a cross-coupling partner in palladium-catalyzed carbon-carbon bond formation, also known as the Suzuki Reaction .
Molecular Structure Analysis
The molecular structure of “4-(2-(Diethylamino)ethoxy)phenylboronic acid” consists of a phenylboronic acid core with a diethylaminoethoxy group attached to the phenyl ring . The molecular weight of this compound is 237.11 g/mol.
Chemical Reactions Analysis
As a boronic acid derivative, “4-(2-(Diethylamino)ethoxy)phenylboronic acid” can participate in various chemical reactions. One of the most notable is the Suzuki Reaction, a type of palladium-catalyzed carbon-carbon bond formation .
Applications De Recherche Scientifique
Synthèse organique : Couplage croisé de Suzuki-Miyaura
Acide 4-(2-(diéthylamino)éthoxy)phénylboronique : est un réactif précieux en synthèse organique, en particulier dans les réactions de couplage croisé de Suzuki-Miyaura . Cette réaction est essentielle pour la formation de liaisons carbone-carbone, permettant la synthèse de molécules organiques complexes. La stabilité et la réactivité du composé en font un excellent choix pour la création de structures biaryles, qui sont courantes dans les produits pharmaceutiques et les produits agrochimiques.
Chimie médicinale : Conception et délivrance de médicaments
En chimie médicinale, ce composé est étudié pour son potentiel en tant que porteur de bore dans la conception et la délivrance de médicaments . Son groupe ester borique est étudié pour la délivrance ciblée de médicaments, en particulier dans la thérapie de capture de neutrons par le bore (BNCT), une méthode de traitement du cancer. Cependant, sa stabilité dans des conditions physiologiques doit être soigneusement prise en compte en raison de sa sensibilité à l’hydrolyse.
Science des matériaux : Blocs de construction de semi-conducteurs organiques
La partie acide borique de ce composé est utilisée dans le développement de matériaux semi-conducteurs organiques . Ces matériaux sont essentiels pour créer des diodes électroluminescentes organiques (OLED) et des cellules photovoltaïques organiques (OPV), qui sont utilisées dans les écrans à faible consommation d’énergie et les panneaux solaires.
Science de l’environnement : Détection de polluants
En science de l’environnement, les acides boriques sont utilisés dans la détection de polluants . Leur capacité à former des liaisons covalentes réversibles avec les diols les rend adaptés à la création de capteurs pouvant détecter des substances telles que les saccharides ou les glycoprotéines, qui sont souvent des marqueurs de contaminants environnementaux.
Chimie analytique : Chromatographie et détection
Les chimistes analytiques utilisent des acides boriques pour la chromatographie et comme capteurs chimiques . Les propriétés de liaison aux diols permettent la séparation de mélanges complexes et la détection de molécules biologiques, fournissant un outil pour l’analyse qualitative et quantitative.
Biochimie : Études d’inhibition enzymatique
En biochimie, le groupe diéthylaminoéthoxy de ce composé offre un potentiel pour les études d’inhibition enzymatique . En imitant l’état de transition des réactions catalysées par les enzymes, il peut aider à comprendre les mécanismes enzymatiques et à concevoir des inhibiteurs qui pourraient conduire à de nouveaux agents thérapeutiques.
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 4-(2-(Diethylamino)ethoxy)phenylboronic acid is the formation of carbon-carbon bonds in organic synthesis . This compound is a boronic acid, a class of compounds that are widely used in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .
Mode of Action
4-(2-(Diethylamino)ethoxy)phenylboronic acid interacts with its targets through a process known as transmetalation . In this process, the boronic acid group of the compound transfers a nucleophilic organic group to palladium, forming a new palladium-carbon bond . This is a key step in the Suzuki-Miyaura cross-coupling reaction .
Biochemical Pathways
The biochemical pathway primarily affected by 4-(2-(Diethylamino)ethoxy)phenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a method for forming carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this pathway include the formation of a wide variety of organic compounds .
Pharmacokinetics
It’s known that boronic acids and their esters are only marginally stable in water . This suggests that the bioavailability of 4-(2-(Diethylamino)ethoxy)phenylboronic acid may be influenced by its stability in aqueous environments .
Result of Action
The result of the action of 4-(2-(Diethylamino)ethoxy)phenylboronic acid is the formation of new carbon-carbon bonds . This enables the synthesis of a wide variety of organic compounds . The compound’s role as a cross-coupling partner in the Suzuki-Miyaura reaction makes it a valuable tool in organic synthesis .
Action Environment
The action of 4-(2-(Diethylamino)ethoxy)phenylboronic acid can be influenced by environmental factors. For instance, the pH of the environment can significantly affect the rate of hydrolysis of boronic esters . Therefore, the action, efficacy, and stability of 4-(2-(Diethylamino)ethoxy)phenylboronic acid may vary depending on the pH and other conditions of the environment .
Propriétés
IUPAC Name |
[4-[2-(diethylamino)ethoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BNO3/c1-3-14(4-2)9-10-17-12-7-5-11(6-8-12)13(15)16/h5-8,15-16H,3-4,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYAQQFCVRUHGLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCN(CC)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



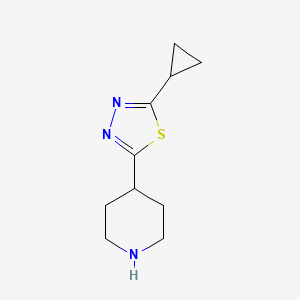

![N-[2-(furan-2-yl)ethyl]acetamide](/img/structure/B1453868.png)
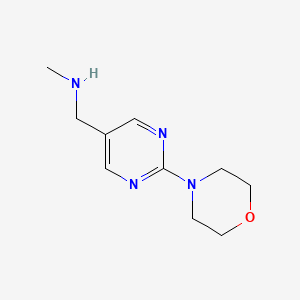

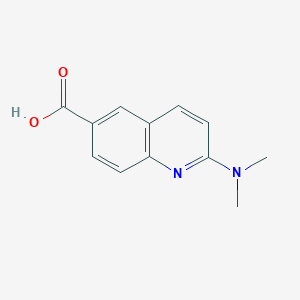


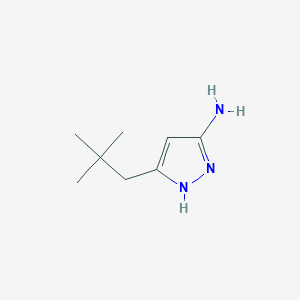
![[4-(1-Methyl-1-phenylethyl)phenoxy]acetyl chloride](/img/structure/B1453879.png)
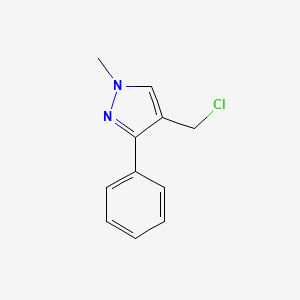

![7-(Trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1453883.png)
